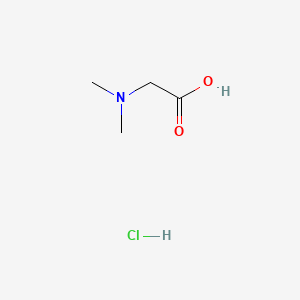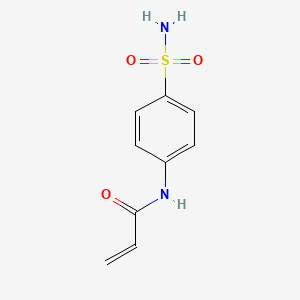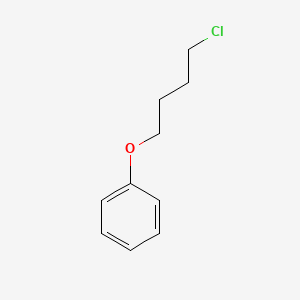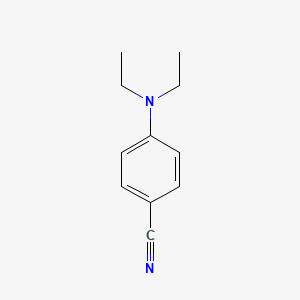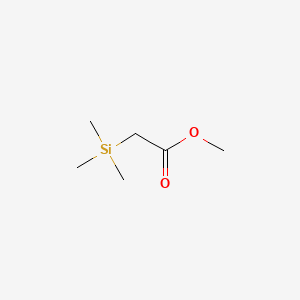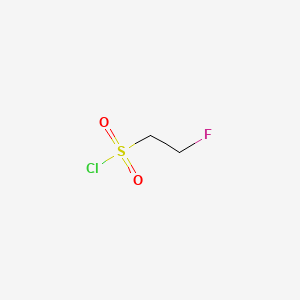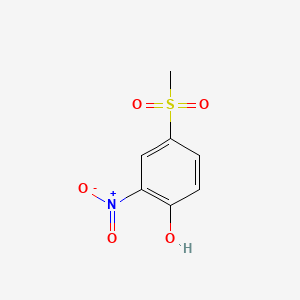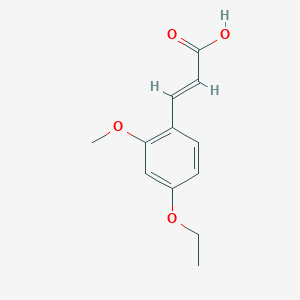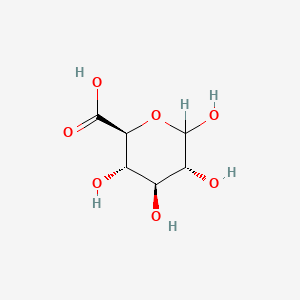
D-葡萄糖醛酸
描述
D-Glucuronic acid (D-GlcA) is a naturally occurring sugar acid found in the human body and some plants. It is an important component of glycosaminoglycans, the main component of the extracellular matrix, and is a key metabolite in various biochemical pathways. D-GlcA has a wide range of applications in the laboratory, and is used in a variety of scientific research studies.
科学研究应用
1. 合成葡萄糖醛酸酯
D-葡萄糖醛酸(GlcA)衍生物,包括酯类,已被合成用于各种应用。这些衍生物被用于表面活性化合物和生物活性分子。葡萄糖醛酸也在合成无毒前药物中起着重要作用,特别是在癌症治疗中,如抗体导向酶前药物疗法(ADEPT)或前药物单独疗法(PMT)(Bosco et al., 2010)。
2. β-葡萄糖醛酸酶检测的荧光探针
基于D-葡萄糖醛酸的近红外荧光探针已经开发用于检测各种活细胞和动物中的β-葡萄糖醛酸酶。这种探针对癌症的诊断和治疗至关重要,同时评估β-葡萄糖醛酸酶在发育和生长中的实时变化对于指导临床环境中合理用药至关重要(Yinzhu Jin et al., 2018)。
3. 代谢研究
D-葡萄糖醛酸在代谢中发挥着重要作用,特别是在解毒外源化合物和细胞外基质的结构/重塑中。它已被确定为人类和小鼠中死亡率和健康寿命的强有力生物标志物(Andrew Ho et al., 2019)。
4. 生物技术生产
D-葡萄糖醛酸通过涉及肌醇氧化酶作为关键酶的途径生物学产生。这种生产方法在食品、化妆品和制药行业具有重要应用,为工业生产提供了一种高效的方法(F. Teng et al., 2019)。
5. 大肠杆菌中的生物合成途径
利用大肠杆菌菌株进行生物合成途径的工程化已被用于改善D-葡糖酸的生产,该物质广泛用于食品添加剂、膳食补充剂和其他应用。这种代谢工程增强了途径的效率,并加速了D-葡糖酸生物合成在工业过程中的应用(Hui-Hui Su et al., 2020)。
6. 磁性纳米颗粒应用
固定在磁性壳聚糖纳米颗粒上的葡萄糖氧化酶将β-D葡萄糖氧化为D-葡萄糖醛酸。这个过程在食品工业中非常重要,其中葡萄糖醛酸被用于各种产品,提供了酶的增强再利用性、回收性和稳定性(Maryam EIN ALI AFJEH et al., 2020)。
7. 化妆品行业应用
化妆品的生物生产:D-葡萄糖醛酸(GlcUA)是化妆品生产中的关键中间体。其生物生产,涉及肌醇氧化酶作为主要酶,为工业生产提供了一种可行的方法,突显了它在化妆品行业的重要性(Teng et al., 2019)。
化妆品中的透明质酸:透明质酸,由D-葡萄糖醛酸组成,广泛用于化妆品中,因其保湿和抗衰老效果。其分子量影响其对皮肤的渗透和生物活性,使其成为各种化妆品产品中的关键成分(Juncan et al., 2021)。
海洋化妆品中的外源多糖:来自海洋细菌的外源多糖,含有D-葡萄糖醛酸,因其独特的特性而在化妆品中备受重视。这些化合物提高了化妆品领域低成本生产和加工行业的盈利能力 (Drouillard et al., 2018)。
化妆品中的保湿能力:透明质酸的保湿能力,其中包含D-葡萄糖醛酸,优于其他报道的外源多糖或常用于化妆品中的功能性成分。这使其在皮肤保湿和保护方面具有极高的价值 (Mei-Ling Sun et al., 2015)。
化妆品中的抗氧化活性:透明质酸成分和SiO2的混合物,含有D-葡萄糖醛酸,表现出显著的抗氧化活性。这种新型材料为化妆品中具有抗自由基氢原子转移机制的非酚类分子开辟了新的视角 (Theofanous et al., 2022)。
作用机制
Target of Action
D-Glucuronic Acid primarily targets enzymes such as Hyaluronate lyase and Chondroitinase-AC . These enzymes are involved in the breakdown of complex carbohydrates . D-Glucuronic Acid also activates Peroxisome proliferator-activated receptor α (PPARα) and Peroxisome proliferator-activated receptor γ (PPARγ) .
Mode of Action
D-Glucuronic Acid interacts with its targets by binding to them, thereby altering their function. For instance, it can activate PPARα and PPARγ, which leads to a reduction in the synthesis of Low-density lipoprotein cholesterol (VLDL-C), an increase in the activity of lipoprotein esterase, promotion of the decomposition of VLDL-C, inhibition of the decomposition of high-density lipoprotein cholesterol (HDL-C), and an increase in the synthesis of apolipoprotein Al and apolipoprotein A2 .
Biochemical Pathways
D-Glucuronic Acid is involved in various metabolic pathways. It can be generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . It is also involved in the detox pathway known as glucuronidation, where it binds to chemical and environmental toxins, pharmaceutical drugs, and cancer-causing molecules, making these toxins more soluble, transported faster in the body, less toxic, and easier to eliminate .
Pharmacokinetics
The pharmacokinetics of D-Glucuronic Acid involve its absorption, distribution, metabolism, and excretion (ADME). It is known that glucuronides of drugs, which D-Glucuronic Acid can form, are generally inactive and rapidly eliminated .
Result of Action
The action of D-Glucuronic Acid results in molecular and cellular effects such as anti-oxidation, treatment of liver disease, and hyperlipidemia . It can also combine with endogenous and exogenous toxic substances in the liver to produce uronic acid substances, thus increasing their water solubility and promoting their excretion through renal urine or sweat .
Action Environment
The action of D-Glucuronic Acid can be influenced by various environmental factors. For instance, the presence of other enzymes and substrates in the body can affect the efficiency of D-Glucuronic Acid’s action. Furthermore, the pH and temperature of the body can also impact the stability and efficacy of D-Glucuronic Acid .
生化分析
Biochemical Properties
D-Glucuronic Acid plays a crucial role in biochemical reactions, particularly in the process of glucuronidation. This process involves the linking of D-Glucuronic Acid to various molecules, enhancing their water solubility and facilitating their excretion from the body. Enzymes such as beta-glucuronidase hydrolyze beta-D-glucopyranosid-uronic derivatives to release D-Glucuronic Acid . Additionally, D-Glucuronic Acid interacts with proteins and other biomolecules, such as chondroitin sulfate in human connective tissues and hyaluronic acid, which is composed of alternating units of N-acetyl-D-glucosamine and D-Glucuronic Acid .
Cellular Effects
D-Glucuronic Acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has anti-inflammatory and antibacterial effects, which are beneficial in the medical treatment of liver diseases. D-Glucuronic Acid can combine with endogenous and exogenous toxic substances in the liver, increasing their water solubility and promoting their excretion through renal urine or sweat .
Molecular Mechanism
At the molecular level, D-Glucuronic Acid exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation and can lead to changes in gene expression. The process of glucuronidation, where D-Glucuronic Acid is linked to a molecule, allows for more efficient transport due to its highly water-soluble nature .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Glucuronic Acid can change over time. The stability and degradation of D-Glucuronic Acid are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. D-Glucuronic Acid’s stability and its ability to maintain its biochemical properties over time are crucial for its effectiveness in various applications .
Dosage Effects in Animal Models
The effects of D-Glucuronic Acid vary with different dosages in animal models. At lower doses, D-Glucuronic Acid can have beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, there may be toxic or adverse effects. It is important to determine the optimal dosage to maximize the benefits while minimizing any potential risks .
Metabolic Pathways
D-Glucuronic Acid is involved in several metabolic pathways, including the process of glucuronidation. This process involves enzymes such as beta-glucuronidase, which hydrolyzes beta-D-glucopyranosid-uronic derivatives to release D-Glucuronic Acid. The compound also interacts with cofactors and other enzymes, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, D-Glucuronic Acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation. The compound’s water-soluble nature facilitates its transport and distribution, allowing it to reach different cellular compartments and tissues .
Subcellular Localization
D-Glucuronic Acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of D-Glucuronic Acid is important for elucidating its role in various biochemical processes .
属性
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894097 | |
| Record name | D-Glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
528-16-5 | |
| Record name | D-Glucopyranuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucopyranuronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



